REACTION_CXSMILES
|
[C:1]12([NH:11][C:12]([NH:14][S:15]([C:18]3[CH:23]=[CH:22][C:21]([NH:24]C(=O)C)=[CH:20][CH:19]=3)(=[O:17])=[O:16])=[S:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH-].[Na+].Cl.NC1C=CC=CC=1S(NC(N)=S)(=O)=O>O>[C:1]12([NH:11][C:12]([NH:14][S:15]([C:18]3[CH:23]=[CH:22][C:21]([NH2:24])=[CH:20][CH:19]=3)(=[O:17])=[O:16])=[S:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2 |f:1.2|
|
Name
|
1-adamantyl-3-(4-acetamidophenylsulfonyl)thiourea
|
Quantity
|
0.07 mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)NC(C)=O
|
Name
|
|
Quantity
|
0.7 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
(aminophenylsulfonyl)thiourea
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)S(=O)(=O)NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 28.25 g
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
the precipitate was recrystallized from methanol-water
|
Type
|
CUSTOM
|
Details
|
to give 20.8 g
|
Name
|
|
Type
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |